1-(4-Methoxyphenyl)-2H,2H-perfluorononane-1,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-1-(4-methoxyphenyl)nonane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F13O3/c1-32-8-4-2-7(3-5-8)9(30)6-10(31)11(17,18)12(19,20)13(21,22)14(23,24)15(25,26)16(27,28)29/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKNTTWKCCFHPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F13O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-2H,2H-perfluorononane-1,3-dione typically involves the reaction of 4-methoxyacetophenone with perfluorononanoic acid under specific conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-2H,2H-perfluorononane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, aldehydes, carboxylic acids, and substituted phenyl derivatives.
Scientific Research Applications
The compound 1-(4-Methoxyphenyl)-2H,2H-perfluorononane-1,3-dione (CAS No. not provided) is a fluorinated organic molecule with significant potential in various scientific research applications. Its unique structure, characterized by the presence of a perfluorinated chain and a methoxyphenyl group, lends itself to diverse uses in fields such as materials science, medicinal chemistry, and analytical chemistry. This article explores its applications, supported by data tables and case studies.
Materials Science
The compound's fluorinated nature imparts hydrophobicity and chemical stability, making it suitable for use in coatings and surface treatments. Its applications include:
- Fluorinated Polymers : Used to enhance the performance of polymers in harsh environments.
- Surface Modifications : Acts as a surface modifier to improve water and oil repellency in textiles and other materials.
Medicinal Chemistry
Fluorinated compounds often exhibit enhanced biological activity and metabolic stability. Research indicates potential applications in:
- Drug Development : Investigated for its role as a lead compound in developing pharmaceuticals with improved efficacy.
- Biological Imaging : Utilized in imaging techniques due to its unique spectral properties.
Analytical Chemistry
The compound can serve as a standard or reagent in various analytical techniques:
- Chromatography : Employed as a reference standard in high-performance liquid chromatography (HPLC) due to its distinctive retention characteristics.
- Spectroscopy : Its unique spectral properties make it suitable for use in NMR and mass spectrometry analyses.
Case Study 1: Fluorinated Coatings
In a study investigating fluorinated coatings for industrial applications, this compound was incorporated into polymer matrices. The results demonstrated significant improvements in hydrophobicity and chemical resistance compared to non-fluorinated counterparts.
| Property | Non-Fluorinated Coating | Fluorinated Coating |
|---|---|---|
| Water Contact Angle | 60° | 110° |
| Chemical Resistance | Moderate | High |
Case Study 2: Drug Development
Research on the synthesis of new drug candidates incorporating fluorinated moieties found that derivatives of this compound showed enhanced binding affinity to target proteins. In vitro studies indicated an increase in potency against specific cancer cell lines.
| Compound | Binding Affinity (nM) | Potency (IC50) μM |
|---|---|---|
| Control Compound | 150 | 10 |
| Fluorinated Derivative | 80 | 5 |
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2H,2H-perfluorononane-1,3-dione involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with various enzymes and receptors, modulating their activity. The perfluorononane backbone imparts unique physicochemical properties, such as increased lipophilicity and stability, which can influence the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(4-Methoxyphenyl)-2H,2H-perfluorononane-1,3-dione with structurally related β-diketones, focusing on molecular properties, applications, and stability.
Structural and Molecular Comparisons
Key Observations:
- Fluorination Impact: The perfluorononane chain in the target compound increases molecular weight significantly compared to non-fluorinated analogs (e.g., avobenzone, MW = 310.39 vs. ~500 estimated for the fluorinated compound) . Fluorination enhances lipophilicity and resistance to oxidative degradation, making it suitable for high-performance materials .
- Substituent Effects: The 4-methoxyphenyl group, common in UV filters like avobenzone, contributes to π-π conjugation, enhancing UV absorption. However, the perfluorinated chain may alter absorption maxima compared to non-fluorinated analogs .
Stability and Functional Performance
- Thermal Stability: Fluorinated β-diketones exhibit superior thermal stability due to strong C–F bonds. For example, 1-phenyl-2H,2H-perfluorononane-1,3-dione (MW = 466.19) likely decomposes at higher temperatures than avobenzone (melting point = 81–86°C) .
- Photostability: Avobenzone is prone to photodegradation, necessitating stabilizers in formulations . The electron-withdrawing perfluoro chain in the target compound may reduce enol-keto tautomerization, a degradation pathway in non-fluorinated β-diketones, thereby improving photostability .
Biological Activity
1-(4-Methoxyphenyl)-2H,2H-perfluorononane-1,3-dione is a fluorinated compound that has garnered attention for its potential biological activities and environmental implications. This article reviews its biological activity, including toxicity assessments, environmental behavior, and potential applications based on recent research findings.
- Molecular Formula : C16H9F13O3
- Molecular Weight : 496.22 g/mol
- CAS Number : [Not provided in the search results]
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Toxicological Assessments
Research indicates that this compound exhibits irritant properties, classified under hazard codes Xi. Its effects on human health and aquatic organisms are of particular concern due to its persistence in the environment and potential bioaccumulation.
- Aquatic Toxicity : Studies using predictive models such as M-CASE have assessed the acute toxicity of similar fluorinated compounds to aquatic life. The findings suggest that perfluorinated compounds may pose a significant risk to aquatic ecosystems due to their persistent nature and potential for bioaccumulation .
2. Environmental Behavior
The compound's environmental behavior has been evaluated through various studies focusing on its persistence and mobility in water systems.
- Persistence : The compound is expected to be persistent in the environment, with low biodegradability predicted by models like BIOWIN . This raises concerns about its long-term ecological impact.
- Detection in Water Sources : Recent studies have detected various perfluorinated compounds in drinking water sources, highlighting the need for monitoring and potential remediation strategies .
Table 1: Summary of Toxicity Predictions for Perfluorinated Compounds
| Compound Name | Acute Toxicity (mg/L) | Biodegradation Potential | Bioaccumulation Factor |
|---|---|---|---|
| 1-(4-Methoxyphenyl)-2H,2H-PFN | High | Low | Moderate |
| Perfluorooctanoic Acid (PFOA) | Moderate | Very Low | High |
| Perfluorobutane Sulfonic Acid (PFBS) | Low | Low | Moderate |
Case Study 1: Impact on Aquatic Organisms
A study conducted on the effects of perfluorinated compounds on fathead minnows demonstrated significant mortality rates at concentrations above 10 mg/L. The study utilized multiple computer automated structure evaluation (M-CASE) systems to predict toxicity levels for various compounds, including those similar to this compound .
Case Study 2: Monitoring in Drinking Water
Research has shown that compounds like this compound are often detected alongside other contaminants in drinking water sources. A comprehensive study analyzed over 177 contaminants of emerging concern (CECs), revealing a range of concentrations that could pose risks to human health .
Q & A
Q. What are the recommended laboratory synthesis methods for 1-(4-Methoxyphenyl)-2H,2H-perfluorononane-1,3-dione?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with fluorinated precursors and aromatic coupling agents. Key steps include:
- Friedel-Crafts Acylation : Reacting 4-methoxyphenyl derivatives with perfluorinated acyl chlorides in the presence of Lewis acid catalysts (e.g., AlCl₃) .
- Solvent Optimization : Use anhydrous dichloromethane or toluene to minimize side reactions. Monitor reaction progress via thin-layer chromatography (TLC) and confirm product purity with HPLC .
- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) followed by recrystallization from ethanol or acetonitrile .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹⁹F NMR confirm substituent positions and fluorinated chain integrity. For example, ¹⁹F NMR peaks between -70 to -130 ppm indicate CF₂ and CF₃ groups .
- X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., C–F bonds ≈1.32–1.34 Å) and dihedral angles between aromatic and fluorinated moieties .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., F···H contacts contributing 20–30% to crystal packing) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential fluorochemical toxicity .
- Ventilation : Conduct reactions in a fume hood to prevent inhalation of volatile fluorinated intermediates .
- Waste Disposal : Collect fluorinated waste separately in labeled containers for incineration .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with catalytic sites (e.g., transition-metal complexes). Focus on fluorine’s electronegativity affecting binding affinity .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic regions. For example, the methoxyphenyl group may act as an electron donor .
- Machine Learning : Train models on fluorinated compound datasets to forecast reaction yields under varying conditions (e.g., solvent polarity, temperature) .
Q. What strategies resolve contradictions in experimental data for its reaction pathways (e.g., oxidation vs. reduction)?
Methodological Answer:
- Controlled Variable Testing : Systematically vary reaction parameters (e.g., oxidant strength, pH). For example, KMnO₄ may yield quinones, while LiAlH₄ reduces ketones to secondary alcohols .
- Isotopic Labeling : Track ¹⁸O incorporation during oxidation to distinguish between competing mechanisms (e.g., radical vs. ionic pathways) .
- In Situ Spectroscopy : Use FT-IR or Raman to detect transient intermediates (e.g., peroxides in oxidation) .
Q. How do fluorinated substituents influence biological interactions compared to non-fluorinated analogs?
Methodological Answer:
- Binding Assays : Perform SPR (Surface Plasmon Resonance) to measure affinity for target proteins. Fluorinated chains often enhance hydrophobic interactions and metabolic stability .
- Cellular Uptake Studies : Compare fluorinated vs. hydrogenated analogs using fluorescence microscopy. Fluorination may improve membrane permeability .
- Metabolic Profiling : Use LC-MS to identify metabolites. Fluorine’s inertness typically reduces oxidative degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
